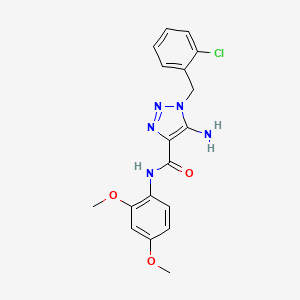
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” often belong to a class of organic compounds known as sulfonamides . Sulfonamides are amides of sulfonic acid, containing the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the specific groups present in the molecule. The presence of the sulfonamide group would likely contribute to the polarity of the molecule .
Chemical Reactions Analysis
Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming sulfonate salts when reacted with acids . They can also undergo hydrolysis under acidic or alkaline conditions to form the corresponding sulfonic acid and amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific structure. In general, sulfonamides are solid at room temperature and are soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Hydrogen-bond Effect and Spectroscopic Investigation
A study by Mansour and Ghani (2013) investigated a structurally similar sulfamethazine Schiff-base compound, focusing on its comprehensive theoretical and experimental structural studies. The research highlighted the molecule's stability arising from hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital analysis. The study's findings provide insights into the structure-activity relationship, correlating biological activity with quantum descriptors like HOMO-LUMO energy gap and molecular electrostatic potential, which could be relevant for designing novel compounds with specific biological activities (Mansour & Ghani, 2013).
Synthesis of Novel Compounds and Antifungal Activity
Khodairy, Ali, and El-wassimy (2016) synthesized a series of compounds starting from N-{(E)-(dimethylamino)methylidenearbamothioyl}-4-toluenesulfonamide, leading to novel triazepines, pyrimidines, and azoles. The newly synthesized compounds showed good antifungal activity, demonstrating the potential pharmaceutical applications of these sulfonamide derivatives (Khodairy et al., 2016).
Antimycobacterial Activity
Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, and Elaasser (2017) explored the synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides, inspired by the structure of second-line antituberculosis pro-drugs. The study revealed that some compounds exhibited high activity against Mycobacterium tuberculosis, indicating their potential as therapeutic agents against tuberculosis (Ghorab et al., 2017).
Computational and Spectroscopic Characterizations
Another research by Murthy et al. (2018) focused on the synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, showcasing the compound's structural and electronic properties through experimental and computational methods. This approach provides valuable insights into the molecular interactions and properties that could influence the development of sulfonamide-based compounds with desired biological activities (Murthy et al., 2018).
Wirkmechanismus
The mechanism of action of a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific structure and the context in which it is used. For example, some sulfonamides are used as antibiotics, where they inhibit the synthesis of folic acid in bacteria .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-diethoxybenzenesulfonamide” would depend on its specific properties and potential applications. For example, if it has antibiotic properties, research could focus on its potential use in treating bacterial infections .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-diethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-7-25-14-9-10-15(26-8-2)16(11-14)27(23,24)21-17-12(3)19-18(22(5)6)20-13(17)4/h9-11,21H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGQFTKARPYABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


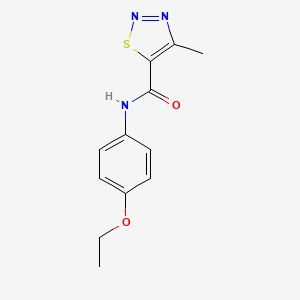
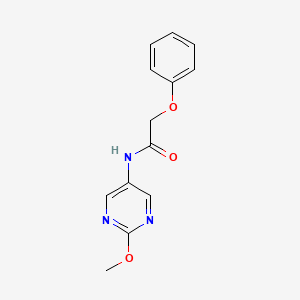
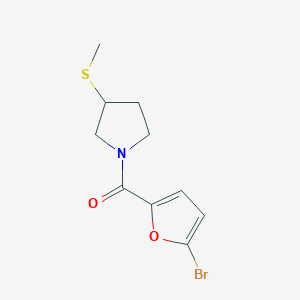
![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)
![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)

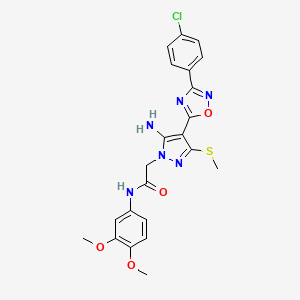
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![(E)-methyl 2-(2-cyano-3-(pyridin-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2652212.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652213.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
